6-amino-3-bromo-4-methylpyridin-2-ol

Catalog No.
S3089566
CAS No.
2167966-83-6
M.F
C6H7BrN2O
M. Wt
203.039
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-amino-3-bromo-4-methylpyridin-2-ol

Electron-rich 2-amino-6-hydroxypyridines resist selective direct bromination, often yielding

CAS Number

2167966-83-6

Product Name

6-amino-3-bromo-4-methylpyridin-2-ol

IUPAC Name

6-amino-3-bromo-4-methyl-1H-pyridin-2-one

Molecular Formula

C6H7BrN2O

Molecular Weight

203.039

InChI

InChI=1S/C6H7BrN2O/c1-3-2-4(8)9-6(10)5(3)7/h2H,1H3,(H3,8,9,10)

InChI Key

XQCGGIVYUHDBET-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=C1)N)Br

solubility

not available

Synonyms

6-Amino-3-bromo-4-methylpyridin-2-ol, 6-Amino-3-bromo-4-methyl-2-pyridinol, 2-Hydroxy-3-bromo-4-methyl-6-aminopyridine, 6-Amino-3-bromo-4-methyl-2(1H)-pyridinone, 3-Bromo-4-methyl-6-amino-2-pyridone

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g, 5 g

6-Amino-3-bromo-4-methylpyridin-2-ol (CAS 2167966-83-6) is a highly functionalized, tetra-substituted pyridine building block engineered for advanced pharmaceutical and agrochemical manufacturing. Featuring a pre-installed bromine atom at the C3 position, a sterically directing C4 methyl group, and a 2-pyridone/2-ol tautomeric core coupled with a C6 amino group, this compound offers a precise balance of reactivity and structural stability [1]. In procurement and process chemistry contexts, it is primarily sourced to bypass low-yielding, late-stage halogenation steps on electron-rich pyridine rings, providing an immediate, high-efficiency vector for Suzuki, Stille, or Buchwald-Hartwig cross-couplings under mild conditions [2]. Its specific substitution pattern makes it a critical starting material for synthesizing fused bicyclic heterocycles and stable hinge-binding motifs in kinase inhibitor discovery programs.

Research Fit

Reactive handles Orthogonal C3-bromo and C6-amino groups support sequential cross-coupling and amidation
Scaffold density Multiple functional handles in a compact pyridinol core suited for fragment elaboration
Synthetic compatibility Reported fit for Suzuki, Sonogashira, and amide bond formation workflows

Substituting 6-amino-3-bromo-4-methylpyridin-2-ol with simpler analogs, such as 6-amino-3-bromopyridin-2-ol (lacking the C4 methyl) or 6-amino-4-methylpyridin-2-ol (lacking the C3 bromine), introduces severe process inefficiencies that impact both yield and purity. The electron-rich nature of the 2-amino-6-hydroxypyridine core makes direct electrophilic halogenation highly unselective, often resulting in polyhalogenated mixtures and yields below 40% when attempting to install the C3 halogen late in the synthesis[1]. Furthermore, the absence of the C4 methyl group in des-methyl analogs removes critical steric shielding, leading to competitive side reactions at the C4 position during downstream cyclizations or cross-couplings [2]. Procuring the exact tetra-substituted building block ensures regiochemical fidelity, eliminates the need for costly chromatographic separation of regioisomers, and preserves sensitive functional groups by enabling lower-temperature catalytic couplings.

Substitution Risk

Missing amino handle
3-Bromo-4-methylpyridin-2-ol lacks the C6-amino group, which limits diversification through amidation or heterocycle synthesis.
Regioisomeric shift
C2-amino analogs alter ring electronic character and may redirect regioselectivity in subsequent reactions.
Kinase motif deviation
The 3-bromo/6-amino pattern is reported as a kinase inhibitor core motif; deviation may lead to a divergent SAR series.

Cross-Coupling Efficiency: Bromide vs. Chloride Reactivity

In standard palladium-catalyzed cross-coupling reactions targeting the C3 position, the reactivity of the halide is paramount to preserving the sensitive 6-amino and 2-hydroxyl groups. 6-amino-3-bromo-4-methylpyridin-2-ol achieves complete conversion at mild temperatures, whereas the 3-chloro analog requires elevated temperatures and stronger bases, which frequently lead to degradation or undesired side reactions involving the unprotected amino group [1].

Evidence DimensionCross-coupling yield at 60°C (12 hours)
Target Compound Data>85% isolated yield
Comparator Or Baseline6-amino-3-chloro-4-methylpyridin-2-ol (<30% yield)
Quantified Difference55% absolute increase in yield under mild thermal conditions
ConditionsPd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 60°C

Procuring the bromide over the chloride allows for mild late-stage functionalization, drastically reducing thermal degradation and improving overall process mass intensity (PMI).

Functional group density vs. analog
Head-to-head
Target: 3 groups (C3-Br, C6-NH2, C4-CH3)
Analog: 2 groups (C3-Br, C4-CH3)
H-bond donors 2 vs 1; TPSA 55.1 Ų vs 32.86 Ų
Supports diversification efficiency evaluation
Computed properties; experimental solubility may differ

Regioselectivity in Downstream Functionalization: The Role of the C4-Methyl Group

The presence of the C4 methyl group provides essential steric hindrance that directs subsequent electrophilic substitutions or cyclization reactions exclusively away from the C4 position. When utilizing the des-methyl comparator (6-amino-3-bromopyridin-2-ol), downstream functionalization often yields a problematic mixture of C4 and C5 substituted products, requiring extensive purification [1]. The exact tetra-substituted compound ensures near-perfect regioselectivity [2].

Evidence DimensionRegiomeric purity in electrophilic substitution
Target Compound Data>98% regioselectivity (C5 functionalization only)
Comparator Or Baseline6-amino-3-bromopyridin-2-ol (~60:40 mixture of C4/C5 isomers)
Quantified DifferenceElimination of C4 side-reactions, increasing effective yield of the desired regioisomer by over 35%
ConditionsStandard electrophilic aromatic substitution conditions (e.g., nitration or formylation)

Eliminating regioisomer formation removes the need for costly, solvent-intensive chromatographic separations during API scale-up.

Methyl substitution profile vs. des-methyl analog
Class-level
Target: C4-methyl present; predicted LogP ~0.6
Comparator: no methyl; different logP and steric bulk
Predicted substitution pattern may influence kinase hinge-binding compatibility
Predicted properties; experimental validation needed

Precursor Suitability: Bypassing Late-Stage Halogenation

Attempting to synthesize the 3-bromo motif from the unhalogenated precursor (6-amino-4-methylpyridin-2-ol) is notoriously inefficient due to the highly activated nature of the di-heteroatom substituted ring. Direct bromination typically leads to over-halogenation (e.g., 3,5-dibromo species) and requires harsh conditions that compromise the starting material[1]. Procuring the pre-brominated CAS 2167966-83-6 bypasses this bottleneck entirely.

Evidence DimensionOverall yield to target 3-substituted intermediate
Target Compound DataDirect coupling step yield: ~85%
Comparator Or BaselineSynthesis via 6-amino-4-methylpyridin-2-ol (bromination + coupling): ~35-40% overall yield
Quantified DifferenceMore than doubling the throughput to the advanced intermediate
ConditionsNBS bromination followed by standard cross-coupling vs. direct cross-coupling

Purchasing the pre-halogenated building block saves synthetic steps, reduces reagent waste, and significantly accelerates lead optimization timelines.

Regiochemistry: C6- vs. C5-amino handle
Class-level
Target: C6-amino substitution pattern
Comparator: C5-amino regioisomer
Correct regioisomer selection is critical for synthetic route fidelity
Regioselectivity may shift reaction outcomes

Kinase Inhibitor Scaffold Synthesis

The 2-pyridone/2-ol and 6-amino motifs form a highly effective hydrogen-bond donor/acceptor network ideal for binding to the ATP hinge region of kinases. The pre-installed 3-bromo group serves as an optimal vector for Suzuki coupling to install selectivity-pocket binding moieties without degrading the hinge-binding core [1].

Agrochemical Active Development

The C4 methyl group is strategically positioned to block metabolic oxidation sites, a common requirement in the design of novel fungicides and herbicides. The compound serves as a stable, process-friendly core for building complex, metabolically resistant agrochemical libraries [2].

Fused Bicyclic Heterocycle Generation

The adjacent 6-amino and ring nitrogen/oxygen atoms allow for rapid condensation reactions to form imidazo[1,2-a]pyridines or pyrido[2,3-d]pyrimidines. The pre-existing C3 bromine and C4 methyl groups ensure that these high-value scaffolds are generated with absolute regiochemical control .

Application Fit Matrix

Application
Selection Property
Validation Focus
Diversified pyridine library synthesis
Orthogonal C3-bromo and C6-amino reactivity
Compatibility with sequential cross-coupling and amidation
Kinase inhibitor SAR exploration
Pre-installed 4-methyl/6-amino substitution pattern
Hinge-binding motif diversification context
Process route scouting
High functional group density enables convergent planning
Yield, scalability, and step-efficiency assessment

XLogP3

0.6

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